Benzene, 4-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-1-fluoro-2-phenoxy-
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Overview
Description
Benzene, 4-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-1-fluoro-2-phenoxy- is a complex organic compound characterized by its unique molecular structure. This compound features a benzene ring substituted with various functional groups, including a chlorophenyl group, a methylpropoxy group, a fluoro group, and a phenoxy group. The presence of these diverse substituents imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 4-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-1-fluoro-2-phenoxy- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Intermediate: The initial step involves the preparation of the 4-chlorophenyl intermediate through a halogenation reaction.
Alkylation Reaction: The chlorophenyl intermediate undergoes an alkylation reaction with 2-methylpropoxy to form the desired intermediate.
Fluorination: The intermediate is then subjected to fluorination using a suitable fluorinating agent to introduce the fluoro group.
Phenoxylation: Finally, the phenoxy group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Benzene, 4-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-1-fluoro-2-phenoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and chlorophenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium hydroxide (NaOH) or other nucleophiles under elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Benzene, 4-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-1-fluoro-2-phenoxy- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 4-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-1-fluoro-2-phenoxy- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-chloro-4-(chloromethyl): Shares the chlorophenyl group but lacks the fluoro and phenoxy groups.
4-Chlorobenzyl chloride: Contains the chlorophenyl group but differs in other substituents.
Uniqueness
Benzene, 4-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-1-fluoro-2-phenoxy- is unique due to its combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific scientific and industrial applications.
Properties
CAS No. |
83492-86-8 |
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Molecular Formula |
C23H22ClFO2 |
Molecular Weight |
384.9 g/mol |
IUPAC Name |
4-[[2-(4-chlorophenyl)-2-methylpropoxy]methyl]-1-fluoro-2-phenoxybenzene |
InChI |
InChI=1S/C23H22ClFO2/c1-23(2,18-9-11-19(24)12-10-18)16-26-15-17-8-13-21(25)22(14-17)27-20-6-4-3-5-7-20/h3-14H,15-16H2,1-2H3 |
InChI Key |
RKFZFWKPMXSTJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COCC1=CC(=C(C=C1)F)OC2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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